N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
Description
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzene sulfonamide core linked to a 2-hydroxybut-3-en-1-yl substituent. The nitro group at the ortho position of the benzene ring confers electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The hydroxybutenyl moiety introduces a hydroxyl group and a conjugated alkene, which may participate in hydrogen bonding or undergo addition reactions.
Properties
CAS No. |
921617-18-7 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(2-hydroxybut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-2-8(13)7-11-18(16,17)10-6-4-3-5-9(10)12(14)15/h2-6,8,11,13H,1,7H2 |
InChI Key |
JXBZYQRNUJSCGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-hydroxybut-3-en-1-amine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition, particularly those involving sulfonamide groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may interact with enzymes involved in metabolic pathways, leading to inhibition of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-Hydroxybut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide, we compare it with structurally related sulfonamides and nitroaromatic compounds from diverse sources. Key differences in functional groups, physical properties, and synthetic pathways are highlighted below.
Structural and Functional Group Analysis
Key Comparative Insights
Fluorination Effects :
- The fluorinated compounds in and exhibit significantly higher lipophilicity due to their heptadecafluorodecyl and trifluoromethanesulfonamido groups . This enhances membrane permeability and metabolic stability, making them suitable for applications requiring prolonged bioavailability. In contrast, the target compound’s hydroxybutenyl group likely increases hydrophilicity, favoring aqueous solubility.
Electronic and Reactivity Profiles: The electron-withdrawing nitro group in all sulfonamides reduces electron density at the sulfonamide nitrogen, increasing acidity (pKa ~8–10 for analogous compounds). The conjugated alkene in the target compound’s hydroxybutenyl chain may undergo Michael additions or epoxidation, whereas fluorinated alkenes (e.g., pent-4-en-2-yl in ) are less reactive due to electron-withdrawing fluorine substituents .
Synthetic Complexity :
- Fluorinated analogs require specialized reagents (e.g., fluorinated silyl ethers) and purification techniques like fluorous solid-phase extraction (F-SPE) . The target compound, lacking fluorine, likely employs simpler synthetic routes, such as nucleophilic substitution or condensation reactions.
The target compound’s hydroxyl group may similarly enhance solubility but in a less sterically hindered position.
Biological Relevance: While NAT-1 and NAT-2 () are thiazolidinone derivatives with demonstrated in vivo activity, sulfonamides like the target compound are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antibacterials. Fluorinated variants may target lipid-rich environments, such as bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
